molecular formula C24H22ClN5O5 B14118905 Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate

Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate

Cat. No.: B14118905
M. Wt: 495.9 g/mol
InChI Key: PSJQMAAXPGMQOS-UHFFFAOYSA-N
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Description

Benzyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-g]purine structure, followed by the introduction of the 5-chloro-2-methoxyphenyl group through a substitution reaction. The final step involves esterification with benzyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

Chemistry

In chemistry, benzyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules. It can serve as a probe to investigate biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, benzyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate has potential as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of benzyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate
  • Benzyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]propionate
  • Benzyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]butyrate

Uniqueness

The uniqueness of benzyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets

Properties

Molecular Formula

C24H22ClN5O5

Molecular Weight

495.9 g/mol

IUPAC Name

benzyl 2-[6-(5-chloro-2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H22ClN5O5/c1-27-21-20(22(32)30(24(27)33)13-19(31)35-14-15-6-4-3-5-7-15)29-11-10-28(23(29)26-21)17-12-16(25)8-9-18(17)34-2/h3-9,12H,10-11,13-14H2,1-2H3

InChI Key

PSJQMAAXPGMQOS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCN(C4=N2)C5=C(C=CC(=C5)Cl)OC

Origin of Product

United States

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